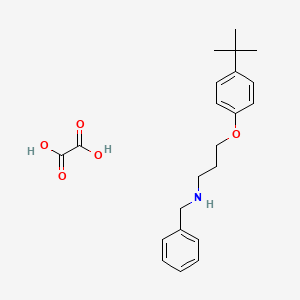

N-benzyl-3-(4-tert-butylphenoxy)-1-propanamine oxalate

Overview

Description

Compounds like N-benzyl-3-(4-tert-butylphenoxy)-1-propanamine oxalate belong to a class of organic compounds known as aromatic ethers . These are aromatic compounds containing an ether group - an oxygen atom connected to two alkyl or aryl groups - substituted with a benzyl group .

Synthesis Analysis

The synthesis of similar compounds often involves reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation .Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various spectroscopic techniques. For instance, NMR spectroscopy can provide many avenues to study the biophysical basis underlying the functions of macromolecular assemblies .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve substitutions at the benzylic position, which can be either SN1 or SN2 . The presence of a benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the 1H NMR signal of a tert-butyl (t Bu) group attached to a large protein or complex can be observed with high sensitivity if the group retains high mobility .Scientific Research Applications

Reaction Dynamics and Radical Interactions

Research has explored the interaction dynamics of tert-butoxy radicals with phenols, highlighting the efficiency of these reactions in generating phenoxy radicals. These studies provide insights into the kinetics and potential applications of N-benzyl-3-(4-tert-butylphenoxy)-1-propanamine oxalate in synthesizing complex organic compounds and understanding reaction mechanisms in organic chemistry (Das, Encinas, Steenken, & Scaiano, 1981).

Liquid Chromatographic and Mass Spectral Analysis

Analytical methods developed to distinguish positional isomers of N-substituted 3,4-methylenedioxyamphetamines involve the study of 1-(3,4-methylenedioxyphenyl)-1-propanamines, shedding light on the analytical chemistry applications of similar compounds for forensic and pharmacological research (Deruiter, Clark, & Noggle, 1990).

Asymmetric Synthesis and Catalysis

The development of rigid P-chiral phosphine ligands for asymmetric synthesis demonstrates the importance of tert-butyl groups in enhancing catalytic activities and enantioselectivities. This research has implications for the synthesis of pharmaceutical ingredients, showcasing the potential of this compound derivatives in catalyzing asymmetric reactions (Imamoto et al., 2012).

Environmental Applications and Polymer Science

Studies on phloretic acid and its application in polymer science highlight the potential of this compound derivatives in creating environmentally friendly and renewable materials for a wide range of applications (Trejo-Machin et al., 2017).

Oxidation and Synthetic Applications

Research on the selective deblocking of propargyl carbonates presents innovative strategies in synthetic organic chemistry, potentially applicable to the synthesis and manipulation of this compound derivatives for specific functional group transformations (Ramesh, Bhat, & Chandrasekaran, 2005).

Properties

IUPAC Name |

N-benzyl-3-(4-tert-butylphenoxy)propan-1-amine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO.C2H2O4/c1-20(2,3)18-10-12-19(13-11-18)22-15-7-14-21-16-17-8-5-4-6-9-17;3-1(4)2(5)6/h4-6,8-13,21H,7,14-16H2,1-3H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLIPMGRRGNQNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCCCNCC2=CC=CC=C2.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-3-isobutyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]isoxazole-5-carboxamide](/img/structure/B4040040.png)

![4-[3-(2,6-Dimethoxyphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4040043.png)

![N-[2-[2-(4-methylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid](/img/structure/B4040046.png)

![N-benzyl-2-[2-(4-isopropyl-3-methylphenoxy)ethoxy]ethanamine oxalate](/img/structure/B4040072.png)

![[2-chloro-6-methoxy-4-[(E)-[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-methylbenzenesulfonate](/img/structure/B4040079.png)

![4-[3-(Methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl propionate](/img/structure/B4040085.png)

![2,6-dimethyl-4-{2-[2-(2,3,6-trimethylphenoxy)ethoxy]ethyl}morpholine oxalate](/img/structure/B4040087.png)

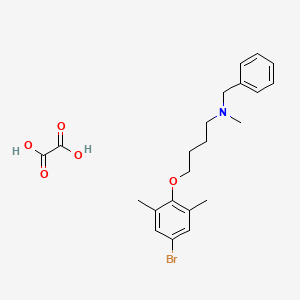

![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-butanamine oxalate](/img/structure/B4040089.png)

![Methyl 5-acetyl-2-[2-(4-fluorophenoxy)propanamido]-4-methylthiophene-3-carboxylate](/img/structure/B4040097.png)

![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-3-(3-nitrophenyl)acrylamide](/img/structure/B4040103.png)

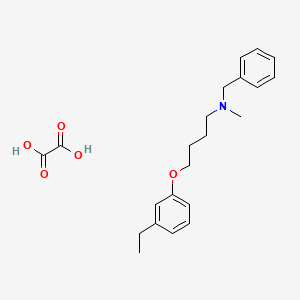

![N,N-dimethyl-4-[4-(2-phenylpropan-2-yl)phenoxy]butan-1-amine;oxalic acid](/img/structure/B4040127.png)

![[3-[(E)-(5-imino-3-methyl-7-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] 2-fluorobenzoate](/img/structure/B4040140.png)